

in vitro screening of EMD 495235

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Compound of Interest		
Compound Name:	EMD 495235	
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An In-Depth Technical Guide on the In Vitro Screening of EMD 495235

This technical guide provides a comprehensive overview of the in vitro screening of **EMD 495235**, a potent and orally active inhibitor of coagulation factor Xa. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's inhibitory activity, relevant experimental protocols, and its mechanism of action within the coagulation cascade.

Quantitative Data Summary

The in vitro potency of **EMD 495235** as a factor Xa inhibitor has been determined through various assays. The key quantitative metrics are summarized in the table below for clear comparison.

Metric	Value	Target	Species	Reference
IC50	5.5 nM	Factor Xa	Not Specified	[1][2][3]
Ki	6.8 nM	Human Factor Xa	Human	[1][2][3]

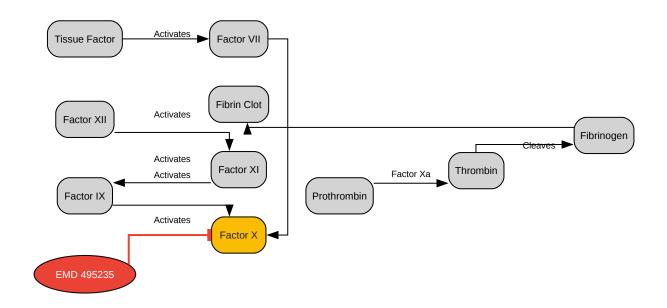
Note: The provided data is based on publicly available information. Further details on the specific assay conditions can be found in the referenced literature.

Mechanism of Action and Signaling Pathway



EMD 495235 exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for the cleavage of fibrinogen to fibrin, leading to the formation of a stable blood clot. By inhibiting Factor Xa, **EMD 495235** effectively blocks this downstream signaling, thereby preventing thrombus formation.[4]

Below is a diagram illustrating the coagulation cascade and the point of inhibition by **EMD 495235**.



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Coagulation cascade showing **EMD 495235** inhibition of Factor Xa.

Experimental Protocols

While the specific, detailed protocols for the in vitro screening of **EMD 495235** are proprietary to the developing institution, a general methodology for a Factor Xa enzymatic assay can be outlined based on standard laboratory practices.

Objective: To determine the inhibitory activity of **EMD 495235** on purified human Factor Xa.







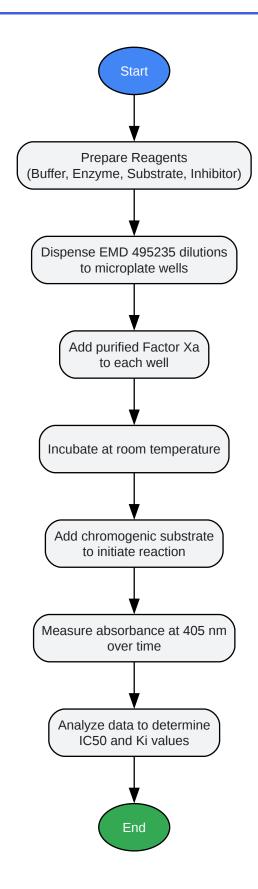
Materials:

- Purified human Factor Xa
- Chromogenic substrate for Factor Xa (e.g., S-2222)
- Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
- EMD 495235 (dissolved in a suitable solvent, e.g., DMSO)
- 96-well microplate
- Microplate reader

Workflow:

The following diagram outlines a typical workflow for an in vitro Factor Xa inhibition assay.





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Workflow for a typical Factor Xa chromogenic inhibition assay.



Procedure:

- Preparation of Reagents: All reagents are prepared in the assay buffer. A stock solution of
 EMD 495235 is serially diluted to obtain a range of concentrations.
- Assay Plate Setup: The different dilutions of **EMD 495235** are added to the wells of a 96-well microplate. Control wells containing only the solvent (e.g., DMSO) are also included.
- Enzyme Addition: A solution of purified human Factor Xa is added to each well.
- Incubation: The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.
- Substrate Addition: The chromogenic substrate is added to all wells to initiate the enzymatic reaction. The Factor Xa will cleave the substrate, releasing a colored product.
- Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
- Data Analysis: The rate of reaction for each inhibitor concentration is calculated. These rates
 are then plotted against the inhibitor concentration, and the data is fitted to a suitable
 equation to determine the IC50 value. The Ki value can be subsequently calculated from the
 IC50 using the Michaelis-Menten constant of the substrate and the substrate concentration.

Preclinical Development

EMD 495235 was identified as a potent, water-soluble, and orally bioavailable candidate for further development based on its favorable in vitro activity and pharmacokinetic properties in animal models.[5] It, along with a related compound EMD 503982, was selected for in-depth preclinical and clinical investigations as an anticoagulant drug.[4] The development of **EMD 495235** is part of a broader effort to discover and optimize non-benzamidine-based Factor Xa inhibitors with improved oral profiles.[4]

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